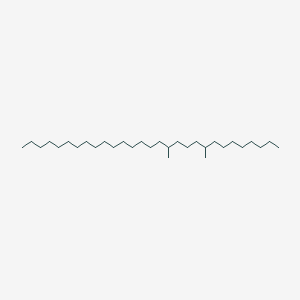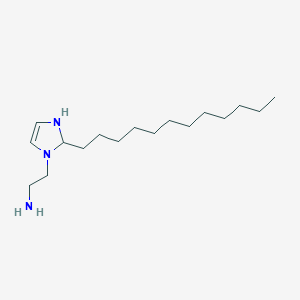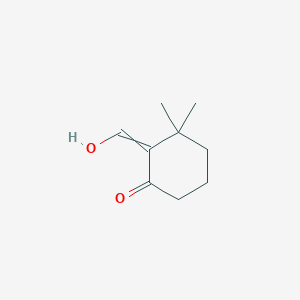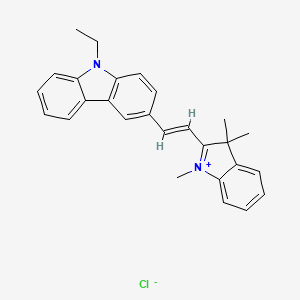
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride is a synthetic organic compound. It belongs to the class of carbazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a carbazolium core and an indolium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride typically involves the condensation of a carbazole derivative with an indole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions may result in various substituted derivatives.
Applications De Recherche Scientifique
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biological assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-Carbazolium, 9-ethyl-3-(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-, chloride
- 3H-Carbazolium, 3-(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-methyl-, chloride
Uniqueness
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds.
Propriétés
Numéro CAS |
72828-91-2 |
|---|---|
Formule moléculaire |
C27H27ClN2 |
Poids moléculaire |
415.0 g/mol |
Nom IUPAC |
9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole;chloride |
InChI |
InChI=1S/C27H27N2.ClH/c1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;/h6-18H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JPMARVPXSSJVDI-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.[Cl-] |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



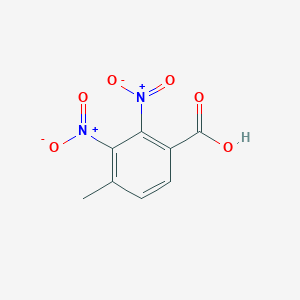

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
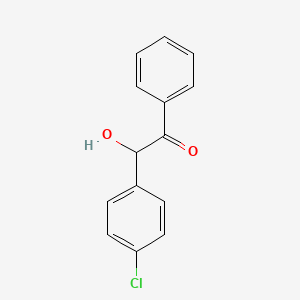
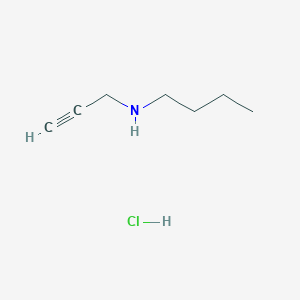

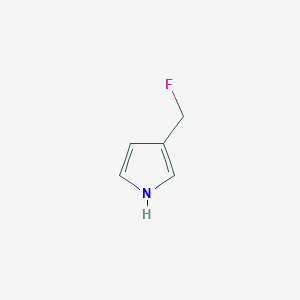
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
